(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJBNKAPDBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and oxazole rings separately, followed by their coupling with the pyridine derivative. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: This can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.
Coupling with Pyridine Derivative: The final step involves the esterification of the oxazole-thiophene intermediate with 2-chloropyridine-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and oxazole derivatives exhibit promising anticancer properties. The structural similarity of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate to known anticancer agents suggests potential efficacy against various cancer types. Studies have shown that modifications in the oxazole ring can enhance the compound's ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
Case Study:
In a study focusing on oxazole derivatives, it was found that certain modifications led to improved selectivity and potency against cancer cell lines, demonstrating IC50 values in the low micromolar range. The compound's ability to inhibit key signaling pathways involved in tumor growth was highlighted, suggesting it could serve as a lead compound for further development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Heterocycles like thiophenes are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Research Findings:
A recent study evaluated a series of thiophene-based compounds, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the oxazole moiety was crucial for enhancing the antimicrobial effects, making this compound a candidate for further exploration in antibiotic development .
Chemical Properties and Structure Activity Relationship (SAR)
Understanding the structure activity relationship is essential for optimizing the efficacy of this compound. The molecular structure can be analyzed to identify how different substituents affect biological activity.
Table 1: Structure Activity Relationship Analysis
Mechanism of Action
The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocycles (oxazole, thiophene, pyridine) and substituent effects. Below is a comparative analysis with key examples:
Key Findings
The trifluoromethyl group in the pyrazole analogue () enhances metabolic stability and lipophilicity, a feature absent in the target compound but relevant for optimizing pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a thiophene-oxazole intermediate with 2-chloropyridine-3-carboxylic acid via esterification, analogous to methods in (e.g., using LiHMDS as a base in THF) .
- Sulfonamide derivatives () require additional steps for sulfonylation, increasing synthetic complexity compared to ester-linked analogues .
Electronic and Steric Effects: The thiophene-oxazole core in the target compound provides a planar aromatic system conducive to intercalation or enzyme binding, similar to the sulfonamide derivatives in . However, the chloropyridine substituent introduces a bulky, electron-withdrawing group that may hinder or direct binding interactions differently than the cyano group in ’s compounds .
Biological Activity
The compound (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 276.72 g/mol. The structure features a thiophene ring, an oxazole moiety, and a chloropyridine component, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.72 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate thiophene derivatives.
- Chlorination of Pyridine : The introduction of the chlorine atom into the pyridine ring is performed using chlorinating agents under controlled conditions.
- Carboxylation : The carboxylate group is introduced through esterification reactions.
Antimicrobial Properties
Research indicates that compounds similar to (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine derivatives exhibit significant antimicrobial activities. For instance, studies show that derivatives containing oxazole moieties demonstrate potent activity against various bacterial strains, including resistant strains like MRSA .
Antitumor Activity
A related study highlighted that certain 2-chloropyridine derivatives with oxazole groups displayed promising antiproliferative effects against gastric cancer cells (SGC-7901). One compound exhibited an IC50 value of 2.3 µM, indicating strong potential as an antitumor agent . The mechanism involves inhibition of telomerase activity, which is crucial for cancer cell proliferation.
Acetylcholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A study demonstrated that certain oxazole-containing compounds showed significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
The biological activity of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes like AChE or telomerase, leading to altered cellular functions.
- Receptor Binding : It may bind to receptors involved in neurotransmission or cell growth regulation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress pathways, enhancing their cytotoxic effects against cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- Antimicrobial Activity : A study evaluated a series of substituted pyridines and found that certain derivatives exhibited MIC values as low as 0.41 µg/mL against Gram-positive bacteria .
- Antitumor Efficacy : In vitro assays revealed that specific derivatives showed enhanced antiproliferative effects compared to standard chemotherapeutics, indicating their potential as lead compounds for drug development .
- Neuroprotective Effects : Compounds featuring oxazole rings have been linked to neuroprotective activities through AChE inhibition, providing a basis for further exploration in treating neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are applicable for preparing (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate?
- Methodological Answer : The synthesis of heterocyclic esters often involves cyclocondensation or coupling reactions. For example, thiophene-oxazole hybrids can be synthesized via refluxing precursors in acetic acid with sodium acetate, as demonstrated in the formation of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Adapting this, the target compound may require:
- Step 1 : Preparation of the thiophene-oxazole core via cyclization of 2-thiophenecarboxaldehyde with a nitrile precursor.
- Step 2 : Esterification of the oxazole-methyl group with 2-chloropyridine-3-carboxylic acid using DCC/DMAP coupling.
- Validation : Monitor reaction progress via TLC and characterize intermediates using H/C NMR and HRMS.
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) :
- Step 1 : Grow crystals via vapor diffusion in a solvent like DMSO/EtOH.
- Step 2 : Collect data on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Step 3 : Solve the structure using direct methods (SHELXT) and refine anisotropically with SHELXL. Validate with R-factors (<5%) and check for residual electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
